molecular formula C19H24N4O B14672799 Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- CAS No. 36245-29-1

Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-

Cat. No.: B14672799
CAS No.: 36245-29-1
M. Wt: 324.4 g/mol
InChI Key: ZONCXYHFFPIZCM-UHFFFAOYSA-N
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Description

Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring. This specific compound features a piperazine ring substituted with a phenyl group, making it a unique and interesting molecule for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- typically involves the reaction of substituted anilines with bromoacetyl bromide in an aqueous basic medium to form 2-bromo-N-(substituted-phenyl)acetamides. These intermediates are then reacted with phenyl piperazine in a polar aprotic medium to achieve the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- involves its interaction with specific molecular targets. The piperazine ring enhances its bioactivity and positive interaction with macromolecules. This interaction can modulate various biological pathways, making it a compound of interest in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
  • α-(4-Benzylpiperazinyl)acetophenone hydrobromide
  • N-Benzoylmethyl-N′-benzylpiperazine hydrobromide

Uniqueness

Benzamide, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)- stands out due to its unique structure, which combines a benzanilide framework with a phenyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

36245-29-1

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

2-[2-(4-phenylpiperazin-1-yl)ethylamino]benzamide

InChI

InChI=1S/C19H24N4O/c20-19(24)17-8-4-5-9-18(17)21-10-11-22-12-14-23(15-13-22)16-6-2-1-3-7-16/h1-9,21H,10-15H2,(H2,20,24)

InChI Key

ZONCXYHFFPIZCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC2=CC=CC=C2C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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